Allantoin-13C2,15N4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

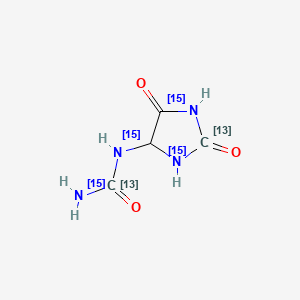

(2,5-dioxo-(213C,1,3-15N2)1,3-diazolidin-4-yl)(13C)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i3+1,4+1,5+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJWUDADGALRAB-LSYAIDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(C(=O)[15NH][13C](=O)[15NH]1)[15NH][13C](=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Allantoin-13C2,15N4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin-13C2,15N4 is the stable isotope-labeled form of Allantoin.[1] In this molecule, the two carbon atoms and four nitrogen atoms are substituted with their corresponding heavy isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[2][3] This labeling does not involve radioactivity and provides a distinct mass signature, making this compound an invaluable tool in advanced research.[4] Its primary applications are as an internal standard for precise quantification in mass spectrometry-based analyses and as a metabolic tracer to study biochemical pathways and metabolic flux.[1][5]

Allantoin itself, with the chemical formula C₄H₆N₄O₃, is a key metabolic intermediate in the purine catabolism pathway in most organisms, though not in humans.[6][7] It is formed from the oxidation of uric acid.[6] In humans, the presence of allantoin is primarily the result of non-enzymatic oxidation of uric acid by reactive oxygen species, making it a significant biomarker for oxidative stress.[8] Due to its moisturizing, soothing, and cell-proliferating properties, allantoin is widely used in cosmetic and pharmaceutical preparations for skin care.[9][10]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and relevant biochemical pathways of this compound for professionals in research and development.

Physicochemical Properties

The incorporation of stable isotopes results in a predictable increase in the molar mass of this compound compared to its unlabeled counterpart, while other physical properties remain largely similar. Quantitative data for both compounds are summarized below for direct comparison.

| Property | Allantoin (Unlabeled) | This compound (Labeled) | Reference(s) |

| Molecular Formula | C₄H₆N₄O₃ | C₂¹³C₂H₆¹⁵N₄O₃ | [6],[3] |

| Molar Mass | 158.12 g/mol | ~164.07 g/mol | [7],[3] |

| CAS Number | 97-59-6 | 1219402-51-3 | [6],[3] |

| Appearance | Colorless crystalline powder | White to Off-White Solid | [6],[2] |

| Melting Point | ~230 °C (decomposes) | 224-226 °C (decomposes) | [6],[11] |

| Density | ~1.45 g/cm³ | ~1.7 g/cm³ | [6],[12] |

| Solubility | Water: 0.57 g/100 mL (25°C) | DMSO: Slightly (Heated) | [6],[2] |

| Alcohol, Pyridine, NaOH: Soluble | Methanol: Very Slightly | [6],[2] | |

| LogP | -2.2 | -2.2 | [7],[12] |

Synthesis and Manufacturing

The synthesis of unlabeled allantoin typically involves the condensation reaction of glyoxylic acid and urea.[13][14] Various catalysts, including ion exchange resins or combinations of acids like sulfuric and potassium bisulfate, are employed to optimize the reaction yield.[13][14]

The manufacturing of this compound follows a similar chemical pathway but incorporates isotopically enriched starting materials. The key to the synthesis is the use of urea in which all four nitrogen atoms are ¹⁵N and/or glyoxylic acid in which the two carbon atoms are ¹³C. This ensures the precise incorporation of the heavy isotopes into the final allantoin structure.[2]

Caption: General workflow for the synthesis of this compound.

Biochemical Pathways

Purine Catabolism

In most mammals, plants, and bacteria, allantoin is a central intermediate in the degradation of purines.[6] Uric acid, the end product of purine metabolism in humans, is converted to allantoin by the enzyme urate oxidase (uricase).[6] Humans and other higher apes lack a functional uricase gene, so this conversion does not occur enzymatically.[8]

Caption: Enzymatic conversion of uric acid to allantoin.

Anti-Inflammatory Signaling

Studies have indicated that allantoin exhibits anti-inflammatory properties by modulating key signaling pathways.[9] It is believed to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This inhibition leads to the downregulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby reducing the inflammatory response.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. chempep.com [chempep.com]

- 5. nuvisan.com [nuvisan.com]

- 6. Allantoin - Wikipedia [en.wikipedia.org]

- 7. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. cosmeticscience.net [cosmeticscience.net]

- 10. akema.it [akema.it]

- 11. This compound CAS#: 1219402-51-3 [m.chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. CN102898376A - Allantoin synthesis method - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Allantoin-13C2,15N4: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of Allantoin-13C2,15N4. This isotopically labeled compound is a crucial tool in metabolomics, particularly in the study of oxidative stress.

Core Chemical Properties

This compound is a stable isotope-labeled analog of allantoin, a naturally occurring purine metabolite. The incorporation of two carbon-13 (¹³C) and four nitrogen-15 (¹⁵N) isotopes makes it an ideal internal standard for mass spectrometry-based quantification of endogenous allantoin.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2,5-dioxoimidazolidin-4-yl)urea-¹³C₂,¹⁵N₄ |

| CAS Number | 1219402-51-3[2][3] |

| Molecular Formula | C₂¹³C₂H₆¹⁵N₄O₃[3] |

| Synonyms | 5-Ureidohydantoin-¹³C₂,¹⁵N₄, (2,5-Dioxo-4-imidazolidinyl)urea-¹³C₂,¹⁵N₄[2] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 164.07 g/mol | [2][3][4][5] |

| Appearance | White to Off-White Solid | [6][7] |

| Melting Point | 224-226°C (decomposes) | [6][7][8][9] |

| Solubility | DMSO (Slightly, Heated), Methanol (Very Slightly) | [6][7] |

| Storage | Refrigerator (2-8°C) for long-term storage | [3] |

Biological Significance and Applications

Allantoin is the primary oxidation product of uric acid, formed non-enzymatically by the action of reactive oxygen species (ROS).[10] Consequently, elevated levels of allantoin in biological fluids are considered a reliable biomarker for oxidative stress.[1] this compound is primarily used as an internal standard in stable isotope dilution mass spectrometry assays to accurately quantify allantoin concentrations in various biological matrices, including urine, plasma, and synovial fluid.[10][11] This technique corrects for sample matrix effects and variations in instrument response, ensuring high accuracy and precision.[1]

Allantoin as a Biomarker of Oxidative Stress

The following diagram illustrates the formation of allantoin from uric acid as a result of oxidative stress.

Caption: Formation of Allantoin from Uric Acid under Oxidative Stress.

Experimental Protocols

The primary experimental application of this compound is in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Allantoin in Urine by UPLC-MS/MS

This section details a published method for the quantification of allantoin in human urine using a stable isotope dilution UPLC-MS/MS assay. While the original study utilized DL-allantoin-5-¹³C;1-¹⁵N as the internal standard, the protocol is directly applicable for this compound with minor adjustments to the mass-to-charge ratios in the mass spectrometry settings.[10]

1. Sample Preparation: [10]

-

To 25 µL of urine, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Add 450 µL of a precipitation solution (0.5% formic acid in acetonitrile:deionized water, 95:5 v/v).

-

Vortex the mixture thoroughly.

-

Centrifuge at 15,000 rpm for 10 minutes to pellet precipitated proteins.

-

Transfer the supernatant for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis: [10]

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC™ BEH HILIC, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 40°C |

| Mobile Phase | Isocratic elution with 0.5% formic acid in acetonitrile:deionized water (95:5, v/v) |

| Flow Rate | 200 µL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |

| Ionization Mode | Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 19 V |

| Collision Energy | 8 eV |

| Desolvation Temperature | 350°C |

| Collision Gas | Argon |

3. Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Allantoin (endogenous) | 159.0 | 116.0 | Primary transition for quantification[10] |

| Allantoin (endogenous) | 159.0 | 61.0 | Secondary transition for confirmation[10] |

| This compound (Internal Standard) | 165.0 | 120.0 | Predicted primary transition |

| This compound (Internal Standard) | 165.0 | 63.0 | Predicted secondary transition |

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of unlabeled allantoin and the mass shift from isotopic labeling. These should be confirmed experimentally.

Experimental Workflow for Allantoin Quantification

The following diagram outlines the typical workflow for quantifying allantoin in a biological sample using this compound as an internal standard.

Caption: Workflow for Allantoin Quantification using Stable Isotope Dilution.

Synthesis and Characterization

Synthesis

General Synthetic Steps (Hypothetical):

-

Synthesis of a suitable precursor such as 5-chlorohydantoin.

-

Nucleophilic substitution reaction with urea that has been synthesized using ¹³C- and ¹⁵N-labeled starting materials.

-

Purification of the final product, typically by high-performance liquid chromatography (HPLC).

Characterization

The identity and isotopic purity of this compound are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N NMR are essential to confirm the positions and extent of isotopic labeling.[1] For unlabeled allantoin, characteristic ¹³C NMR signals appear for the carbonyl carbons and the carbon in the hydantoin ring. In this compound, the signals for the two labeled carbons would be enhanced and potentially show coupling to the adjacent ¹⁵N atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight of the labeled compound and to assess its isotopic purity.[1] The mass spectrum will show a molecular ion peak corresponding to the mass of the fully labeled molecule (164.07 Da).

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the chemical purity of the compound.[1] The retention time of this compound should be identical to that of unlabeled allantoin under the same chromatographic conditions.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS 1219402-51-3 | LGC Standards [lgcstandards.com]

- 6. chembk.com [chembk.com]

- 7. usbio.net [usbio.net]

- 8. This compound CAS#: 1219402-51-3 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Allantoin-13C2,15N4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for Allantoin-13C2,15N4, an isotopically labeled analog of allantoin. This compound is crucial as an internal standard in quantitative mass spectrometry-based metabolic studies, particularly for tracking purine metabolism and assessing oxidative stress.[1][2] This document details both enzymatic and chemical synthesis routes, presenting quantitative data, experimental protocols, and visual representations of the synthetic pathways.

Introduction

Allantoin is a key metabolite in the purine degradation pathway, formed from the oxidation of uric acid.[2] Its isotopically labeled form, this compound, incorporates two carbon-13 (¹³C) and four nitrogen-15 (¹⁵N) atoms, providing a distinct mass shift that is ideal for tracer studies and as an internal standard in analytical methodologies.[1] The synthesis of this labeled compound requires precise control to ensure high isotopic enrichment and chemical purity.

Synthesis Methodologies

Two primary strategies are employed for the synthesis of this compound: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

The enzymatic approach offers high specificity and stereoselectivity, mimicking the natural biosynthetic pathway. This method typically involves a two-step process starting from a commercially available, highly enriched precursor.

-

Enzymatic Synthesis of Uniformly Labeled [¹³C,¹⁵N]-Uric Acid: The synthesis begins with the conversion of uniformly labeled [¹³C,¹⁵N]-adenosine into [¹³C,¹⁵N]-uric acid. This is achieved through a cascade of enzymatic reactions.

-

Enzymatic Oxidation of [¹³C,¹⁵N]-Uric Acid to this compound: The labeled uric acid is then oxidized to this compound using the enzyme urate oxidase (uricase).[2]

Chemical Synthesis

Chemical synthesis provides an alternative route that can be more readily scaled up. A common method involves the reaction of a hydantoin derivative with isotopically labeled urea.

-

Formation of a 5-chlorohydantoin intermediate: The synthesis starts from parabanic acid, which is reduced and then chlorinated to produce 5-chlorohydantoin.[1]

-

Reaction with [¹³C,¹⁵N]-Urea: The 5-chlorohydantoin is then reacted with doubly labeled urea ([¹³C]- and [¹⁵N]-urea) to introduce the isotopic labels and form the allantoin structure.[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂(¹³C)₂H₆(¹⁵N)₄O₃ | [3] |

| Molecular Weight | 164.07 g/mol | [3] |

| Purity (HPLC) | >95% to 99.90% | [1][4] |

| Isotopic Purity | >98% | [1] |

| Isotopic Enrichment | 99.61% | [4] |

| Melting Point | 224-226°C (decomposed) | [5] |

Table 1: Physicochemical and Quality Control Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| Ureido | 157.7 | -120.5 |

| C-2 | 157.1 | -115.8 |

| Hydantoin | 172.4 | -98.3 |

Table 2: Key NMR Assignments for this compound[1]

Experimental Protocols

Enzymatic Synthesis Protocol

Step 1: Synthesis of Uniformly Labeled [¹³C,¹⁵N]-Uric Acid from [¹³C,¹⁵N]-Adenosine [2]

-

Dissolve 4 mg of uniformly labeled [¹³C,¹⁵N]-adenosine in 1 ml of 0.1 M potassium phosphate buffer (pH 7.6).

-

Add 5 units of adenosine deaminase. Incubate for 5 minutes.

-

Add 5 units of nucleoside phosphorylase, 8 units of xanthine oxidase, and 5 units of catalase.

-

After 1 hour, add fresh xanthine oxidase and catalase.

-

Monitor the completion of the reaction spectrophotometrically.

-

Precipitate the resulting [¹³C,¹⁵N]-uric acid by acidifying the solution to pH 4.6 with acetic acid.

-

Wash the precipitate twice with 0.05 M potassium acetate buffer (pH 4.5).

-

Dry the purified [¹³C,¹⁵N]-uric acid for later use.

Step 2: Enzymatic Conversion of [¹³C,¹⁵N]-Uric Acid to this compound [2]

-

Prepare a 2 mM solution of the synthesized [¹³C,¹⁵N]-uric acid in 0.1 M potassium phosphate buffer (pD 7.6 in 80% D₂O for NMR monitoring).

-

Add 20 units of Candida utilis urate oxidase and 20 units of catalase.

-

Gently shake the solution for 3 minutes.

-

The reaction progress can be monitored by ¹³C NMR spectroscopy.

-

Purification of the final product can be achieved using high-performance liquid chromatography (HPLC).[1]

Chemical Synthesis Protocol

Step 1: Synthesis of 5-Chlorohydantoin from Parabanic Acid [1]

-

Reduce parabanic acid to 5-hydroxyhydantoin using a suitable reducing agent such as sodium borohydride in methanol.

-

Treat the resulting 5-hydroxyhydantoin with thionyl chloride to yield 5-chlorohydantoin.

Step 2: Synthesis of this compound from 5-Chlorohydantoin and Labeled Urea [1]

-

React the 5-chlorohydantoin intermediate with isotopically labeled [¹³C,¹⁵N]-urea under reflux conditions in an aqueous acidic medium.

-

To drive the reaction to completion and minimize isotopic scrambling, use an excess of the labeled urea.

-

Optimize reaction time and temperature to reduce decomposition.

-

Purify the final product via high-performance liquid chromatography (HPLC) to achieve high purity.[1]

Mandatory Visualization

Caption: Enzymatic synthesis pathway for this compound.

Caption: Chemical synthesis pathway for this compound.

References

A Technical Guide to Sourcing and Application of Allantoin-13C2,15N4 for Researchers

For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in elucidating metabolic pathways and quantifying drug efficacy. This guide provides an in-depth overview of commercial suppliers for Allantoin-13C2,15N4, a stable isotope-labeled version of allantoin, and outlines its applications in research.

Allantoin, a diureide of glyoxylic acid, is a metabolic intermediate in most organisms and is recognized for its moisturizing, anti-inflammatory, and wound-healing properties.[1][2][3] The isotopically labeled form, this compound, serves as an invaluable tool in metabolic research, allowing for precise tracking and quantification in biological systems.[4][5]

Commercial Suppliers of this compound

A number of reputable suppliers offer this compound for research purposes. The following table summarizes key information from various commercial vendors to aid in the selection process.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities | Storage Conditions | Purity (HPLC) |

| Clearsynth | 1219402-51-3[6] | C₂¹³C₂H₆¹⁵N₄O₃[6] | 164.07[6] | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg[6] | Refrigerator (2-8°C)[6] | Not less than 90%[6] |

| MedChemExpress | 1219402-51-3[7] | C₂¹³C₂H₆¹⁵N₄O₃ | 164.07 | Inquire for details | Inquire for details | Inquire for details |

| LGC Standards | 1219402-51-3[8] | Not specified | Not specified | Inquire for details | Inquire for details | Inquire for details |

| Santa Cruz Biotechnology (SCBT) | 1219402-51-3[9][10] | C₂(¹³C)₂H₆(¹⁵N)₄O₃[9][10] | 164.07[9][10] | Inquire for details | Inquire for details | Inquire for details |

| United States Biological | 1219402-51-3[11] | C₂¹³C₂H₆¹⁵N₄O₃[11] | 164.07[11] | 1 mg | 4°C[11] | Highly Purified |

Applications and Experimental Considerations

This compound is primarily utilized as an internal standard in mass spectrometry-based applications for the accurate quantification of endogenous allantoin.[7] Its use is crucial in studies investigating oxidative stress, where allantoin is a biomarker, and in pharmacokinetic studies of drugs that may affect purine metabolism.[9][12]

While specific experimental protocols for this compound are often developed in-house by research laboratories, a general workflow for its use in a quantitative analysis of biological samples is outlined below.

General Experimental Workflow for Allantoin Quantification using Isotope Dilution Mass Spectrometry

References

- 1. chembk.com [chembk.com]

- 2. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. metsol.com [metsol.com]

- 6. clearsynth.com [clearsynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS 1219402-51-3 | LGC Standards [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. usbio.net [usbio.net]

- 12. This compound CAS#: 1219402-51-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Isotopic Purity Analysis of Allantoin-13C2,15N4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Allantoin-13C2,15N4. Allantoin, a product of uric acid oxidation, serves as a crucial biomarker for oxidative stress, particularly in humans where the enzymatic pathway for its formation is absent.[1][2] The stable isotope-labeled (SIL) analogue, this compound, is an indispensable internal standard for accurate quantification of endogenous allantoin in biological matrices using mass spectrometry.[3] Ensuring the isotopic purity of this standard is paramount for the reliability and accuracy of such quantitative studies.

This document details the primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—employed for this purpose, complete with experimental protocols and data interpretation guidelines.

Core Analytical Techniques for Isotopic Purity

The determination of isotopic purity for this compound involves confirming both the degree of isotopic enrichment and the precise location of the heavy atoms within the molecule. The two most powerful and complementary techniques for this analysis are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining isotopic enrichment. By measuring the mass-to-charge ratio (m/z) of the molecule and its fragments, MS can distinguish between the labeled compound and its unlabeled counterpart, as well as other isotopologues. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) are the methods of choice.[4]

Experimental Protocol: LC-MS/MS for Isotopic Purity

This protocol outlines a typical approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for analyzing this compound.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound test sample in a suitable solvent like water or a water/acetonitrile mixture.

-

Prepare a corresponding stock solution of a certified unlabeled allantoin reference standard.

-

Create a series of dilutions and a mixed solution containing both the labeled and unlabeled standards to check for resolution and potential crosstalk.

-

-

Chromatographic Separation (LC):

-

Due to the polar nature of allantoin, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode over traditional reversed-phase chromatography.[5][6]

-

Column: Acclaim™ Mixed-Mode HILIC-1 (or equivalent).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the labeled and unlabeled compounds. The collision energy (CE) for each transition must be optimized.[3]

-

Mass Spectrometer Parameters:

-

Data Presentation: MRM Transitions

The following table summarizes the key quantitative parameters for the MS/MS analysis of allantoin and its labeled form.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) |

| Unlabeled Allantoin | 159.1 | 116.1 | ~8-15 |

| This compound | 165.1 | 120.1 | ~8-15 |

Note: The exact m/z values may vary slightly based on instrument calibration. The mass shift for this compound is +6 Da compared to the monoisotopic mass of unlabeled allantoin.

Isotopic Purity Calculation:

Isotopic purity is determined by comparing the integrated peak area of the labeled isotopologue (m/z 165.1) to the sum of the areas of all detected isotopologues (including the unlabeled m/z 159.1 and any partially labeled intermediates).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the overall isotopic enrichment, NMR spectroscopy is essential for verifying the specific positions of the isotopic labels within the molecule.[3] It also serves as a powerful tool for identifying and quantifying isotopic scrambling, where a label migrates to an unintended position during synthesis or storage.[3][8]

Experimental Protocol: 13C and 15N NMR

-

Sample Preparation:

-

Dissolve a sufficient amount of the this compound sample (typically 5-10 mg) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

-

Add a known quantity of an internal standard (e.g., dimethyl sulfone, DMSO₂) if quantitative NMR (qNMR) is being performed.[9]

-

-

NMR Acquisition:

-

Acquire a proton (¹H) NMR spectrum to confirm the overall structure and check for impurities.

-

Acquire a ¹³C NMR spectrum. This will show enhanced signals at the positions of the ¹³C labels.

-

Acquire a ¹⁵N NMR spectrum if available. This directly confirms the incorporation of the ¹⁵N atoms.

-

-

Data Analysis:

-

Compare the obtained chemical shifts to known values for allantoin to confirm the label positions.

-

Integrate the signals corresponding to the labeled and any unlabeled positions to determine the site-specific isotopic enrichment.

-

Look for unexpected peaks in the ¹³C spectrum, which could indicate isotopic scrambling. For instance, scrambling has been observed between the ureido group and the C-2 position of the hydantoin ring.[3][8]

-

Data Presentation: Key NMR Chemical Shifts

The following table provides reference chemical shifts for the key labeled positions in this compound.

| Position | Nucleus | Chemical Shift (ppm) |

| Ureido Carbon | ¹³C | ~157.7 |

| C-2 (Hydantoin Ring) | ¹³C | ~157.1 |

| C-4 (Hydantoin Ring) | ¹³C | Not Labeled (~58) |

| C-5 (Hydantoin Ring) | ¹³C | ~172.4 |

| Ureido Nitrogens | ¹⁵N | ~-120.5 |

| N-1/N-3 (Hydantoin Ring) | ¹⁵N | ~-115.8 / ~-98.3 |

Note: Chemical shifts are referenced to a standard and can vary slightly based on solvent, pH, and temperature.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the analytical workflow and the relevant metabolic context of allantoin.

Caption: Workflow for this compound isotopic purity analysis.

Caption: Metabolic and non-enzymatic formation of Allantoin from Uric Acid.

Conclusion

The robust analysis of this compound isotopic purity requires a multi-faceted approach. While LC-MS/MS is the gold standard for determining overall isotopic enrichment, NMR spectroscopy is indispensable for verifying the precise location of the labels and detecting any potential isotopic scrambling. By combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality and reliability of their stable isotope-labeled internal standards, leading to more accurate and reproducible results in metabolomics and clinical studies.

References

- 1. Allantoin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. almacgroup.com [almacgroup.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openmedscience.com [openmedscience.com]

- 9. Quantification of Allantoin in Yams (Dioscorea sp.) Using a 1H NMR Spectroscopic Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Allantoin-13C2,15N4 in Advancing Purine Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled compound, Allantoin-13C2,15N4, in the nuanced field of purine metabolism research. This document details its primary role as an internal standard for precise quantification and explores its potential as a tracer in metabolic flux analysis. We will delve into the core biochemical pathways, present quantitative data from analogous tracer studies, provide detailed experimental protocols, and visualize complex metabolic and experimental workflows.

Introduction to Purine Metabolism and the Significance of Allantoin

Purine metabolism encompasses the synthesis and breakdown of purines, which are fundamental components of nucleic acids, energy carriers like ATP, and signaling molecules.[1] The catabolism of purines culminates in the production of uric acid in humans and higher primates.[1] In most other mammals, uric acid is further oxidized by the enzyme uricase to allantoin, a more soluble compound that is readily excreted in urine.[1][2] The conversion of uric acid to allantoin is a critical step in purine breakdown and its study can provide insights into enzymatic activity and overall metabolic flux. Furthermore, allantoin is recognized as a biomarker of oxidative stress, as it can be formed non-enzymatically from the reaction of uric acid with reactive oxygen species.[3]

The use of stable isotope-labeled compounds, such as this compound, in conjunction with mass spectrometry, has revolutionized the study of metabolic pathways.[4][5] These labeled compounds serve as powerful tools for accurately quantifying metabolite concentrations and for tracing the dynamic flow of atoms through metabolic networks, a technique known as metabolic flux analysis.[4][5]

Core Application: this compound as an Internal Standard

The most prevalent application of this compound in purine metabolism studies is as an internal standard for the accurate quantification of endogenous allantoin. Due to its identical chemical properties to natural allantoin but distinct mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.

Conceptual Application: this compound as a Tracer

While direct studies using this compound as a metabolic tracer are not widely published, its labeled precursor, isotopically labeled uric acid, has been successfully used to study the flux through the terminal stage of purine catabolism. These studies provide a conceptual blueprint for how a labeled allantoin tracer could be employed. By introducing a known amount of labeled allantoin and monitoring its dilution over time, researchers could determine the rate of appearance of endogenous allantoin, providing a direct measure of its synthesis rate from all sources, including both enzymatic conversion of uric acid and non-enzymatic oxidative processes.

Quantitative Data from Analogous Tracer Studies

To illustrate the type of quantitative data that can be obtained from tracer studies in purine metabolism, the following table summarizes results from a study where [1,3-¹⁵N₂]uric acid was infused into sheep to measure its conversion to allantoin.[6] This data provides a tangible example of how metabolic flux can be quantified using stable isotope tracers.

| Parameter | Value | Reference |

| Tracer Infused | [1,3-¹⁵N₂]Uric Acid | [6] |

| Infusion Duration | 8-10 hours | [6] |

| Tracer Excreted as Uric Acid (24h) | 65.9 ± 9.1% | [6] |

| Tracer Converted to Allantoin (24h) | ~7% | [6] |

| Total Tracer Recovery (5 days) | 76.8 ± 9.3% (as Uric Acid + Allantoin) | [6] |

Experimental Protocols

Quantification of Allantoin using this compound as an Internal Standard (LC-MS/MS)

This protocol is adapted from methodologies for the quantification of purine metabolites in biological fluids.[4][7]

a. Sample Preparation:

-

To 100 µL of plasma or urine, add 10 µL of a known concentration of this compound solution as the internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column for separation.

-

Mobile Phase: Use a gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

Allantoin (unlabeled): Monitor the transition from the precursor ion to a specific product ion.

-

This compound (internal standard): Monitor the mass-shifted transition corresponding to the labeled compound.

-

-

Quantification: Calculate the concentration of endogenous allantoin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conceptual Protocol for a Tracer Study with Labeled Uric Acid

This protocol is based on an in vivo study that traced the conversion of labeled uric acid to allantoin.[6]

a. Tracer Administration:

-

Prepare a sterile solution of the isotopically labeled tracer (e.g., [1,3-¹⁵N₂]uric acid).

-

Administer the tracer to the subject via a primed-continuous intravenous infusion over a period of several hours to achieve a steady-state labeling of the precursor pool.[8][9]

b. Sample Collection:

-

Collect urine samples at regular intervals before, during, and after the tracer infusion.

-

Record the volume of each urine collection.

-

Store samples at -80°C until analysis.

c. Sample Analysis (GC/MS or LC-MS/MS):

-

Isolate uric acid and allantoin from the urine using anion-exchange chromatography.[6]

-

For GC/MS analysis, derivatize the isolated compounds (e.g., with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide) to make them volatile.[6]

-

Inject the derivatized sample into the GC/MS system.

-

Monitor the specific ions corresponding to the unlabeled and labeled forms of uric acid and allantoin.[6]

-

For LC-MS/MS analysis, use a method similar to the quantification protocol, but with MRM transitions set for all relevant isotopologues.

d. Data Analysis:

-

Calculate the isotopic enrichment of uric acid and allantoin in each urine sample.

-

Determine the rate of appearance of labeled allantoin.

-

Calculate the percentage of the infused tracer that was converted to allantoin to determine the metabolic flux through this pathway.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The purine catabolism pathway leading to the formation of allantoin.

Caption: Experimental workflow for an in vivo purine metabolism tracer study.

Caption: Logical relationships in the application of Allantoin-¹³C₂,¹⁵N₄.

Conclusion

This compound is an invaluable tool for researchers in the field of purine metabolism. Its primary, well-established role as an internal standard enables the highly accurate and precise quantification of allantoin, a key biomarker for both purine catabolism and oxidative stress. While its application as a direct metabolic tracer is less documented, the principles of stable isotope tracing, demonstrated through studies with labeled precursors like uric acid, highlight the immense potential for such molecules to elucidate the dynamics of metabolic pathways. The methodologies and conceptual frameworks presented in this guide are intended to empower researchers to leverage these advanced techniques, ultimately leading to a deeper understanding of the complex regulatory networks governing purine metabolism in health and disease, and to facilitate the development of novel therapeutic strategies.

References

- 1. Regulation of uric acid metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C-Enrichment of Urinary Uric Acid after l-[Ring-2-13C]Histidine Dose in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relationship between uric acid and its oxidative product allantoin: a potential indicator for the evaluation of oxidative stress in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of 15N isotopic enrichment and concentrations of allantoin and uric acid in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

Understanding Isotopic Labeling in Allantoin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of isotopic labeling in the study of allantoin. Allantoin, a key product of purine metabolism and a significant biomarker of oxidative stress, can be effectively traced and quantified using stable isotopes. This guide provides a comprehensive overview of the synthesis of labeled allantoin, detailed experimental protocols for its analysis, and quantitative data from key studies. Furthermore, it visualizes the intricate metabolic pathways and experimental workflows through detailed diagrams, offering a critical resource for researchers in drug development and metabolic studies.

Introduction to Isotopic Labeling of Allantoin

Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within a biological system. By replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can distinguish the labeled molecules from their endogenous counterparts. This allows for precise measurement of metabolic flux, turnover rates, and pathway analysis.

In the context of allantoin, isotopic labeling serves several critical purposes:

-

Quantification: Isotopically labeled allantoin is widely used as an internal standard in mass spectrometry-based analytical methods, enabling accurate and precise quantification in complex biological matrices.

-

Metabolic Tracing: Labeled precursors of allantoin, such as uric acid, can be introduced into a system to trace the dynamics of its formation and degradation.

-

Biomarker Validation: Isotopic labeling aids in the validation of allantoin as a biomarker for conditions like oxidative stress by allowing for precise measurement of its endogenous levels and response to stimuli.

Metabolic Origin and Significance of Allantoin

Allantoin is the primary oxidation product of uric acid. In most mammals, this conversion is catalyzed by the enzyme uricase. However, in humans and higher primates, who lack a functional uricase gene, allant

Certificate of Analysis and Technical Guide: Allantoin-13C2,15N4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and relevant biological pathways for Allantoin-13C2,15N4. This isotopically labeled internal standard is crucial for accurate quantification in metabolic studies, pharmacokinetic research, and as a tracer in various biological systems.

Certificate of Analysis (Representative Data)

The following tables summarize the typical quality control data for this compound.

Table 1: General Properties

| Property | Specification |

| Chemical Name | (2,5-Dioxo-4-imidazolidinyl)urea-13C2,15N4 |

| Synonyms | 5-Ureidohydantoin-13C2,15N4 |

| CAS Number | 1219402-51-3 |

| Molecular Formula | C₂¹³C₂H₆¹⁵N₄O₃[1][2][3] |

| Molecular Weight | 164.07 g/mol [1][2][3] |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in DMSO[1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months[2] |

Table 2: Analytical Data

| Test | Method | Specification |

| Purity | HPLC | ≥99.0%[2] |

| Isotopic Enrichment | Mass Spectrometry | ≥99% for ¹³C and ¹⁵N |

| Identity Confirmation | ¹H NMR | Consistent with structure[2] |

| Identity Confirmation | Mass Spectrometry | Consistent with molecular weight[2] |

| Melting Point | Capillary Method | 224-226°C (decomposes)[1] |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A time-based linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a water/acetonitrile mixture, to a final concentration of 1 mg/mL.

-

Purity Calculation: The peak area of this compound is compared to the total area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

This protocol confirms the molecular weight and assesses the level of isotopic labeling.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, optimized for the compound.

-

Sample Infusion: The sample, prepared as for HPLC, is directly infused or injected via an LC system.

-

Data Analysis for Identity: The mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of this compound. The observed value should be consistent with the expected value.[2]

-

Isotopic Enrichment Analysis: The relative intensities of the isotopic peaks are measured to confirm that the enrichment of ¹³C and ¹⁵N is above 99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is used to confirm the chemical structure of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Concentration: Approximately 5 mg of the sample is dissolved in 0.75 mL of the deuterated solvent.

-

Data Acquisition: A standard proton spectrum is acquired.

-

Analysis: The chemical shifts, splitting patterns, and integrations of the observed peaks are compared with the expected spectrum for the Allantoin structure to ensure consistency.[2]

Visualizations: Workflows and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key processes and biological contexts for this compound.

Analytical Workflow

This diagram outlines the typical workflow for the quality control and use of this compound in a research setting.

Caption: Quality control and experimental application workflow for this compound.

Allantoin in Jasmonate Signaling Pathway

Allantoin, a purine metabolite, has been shown to activate jasmonic acid (JA) signaling in plants, a crucial pathway for stress responses. This activation is dependent on abscisic acid (ABA).[4][5]

Caption: Simplified pathway of Allantoin-mediated activation of Jasmonate signaling.

Allantoin in Metabolic Regulation

In some organisms, allantoin is a key intermediate in purine catabolism. In humans, however, this pathway is incomplete, and the presence of allantoin can be a biomarker for oxidative stress.[6] Recent studies also suggest a role for allantoin in modulating metabolic pathways like PI3K/Akt in certain disease models.[7]

Caption: Allantoin's role in purine metabolism and potential signaling.

References

- 1. usbio.net [usbio.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Allantoin - Wikipedia [en.wikipedia.org]

- 7. Allantoin reduces glucotoxicity and lipotoxicity in a type 2 diabetes rat model by modulating the PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application of Isotopically Labeled Allantoin in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of isotopically labeled allantoin in research. Allantoin, a key product of purine metabolism and a significant biomarker of oxidative stress, offers a unique window into various physiological and pathological processes when studied using stable isotope tracers. This document details the primary use of labeled allantoin in quantifying oxidative stress, presents relevant quantitative data, outlines experimental protocols, and explores its emerging roles in wound healing and plant science.

Core Application: A Precise Biomarker for Oxidative Stress

In humans and other primates, the enzyme uricase is inactive. As a result, uric acid is the final product of purine metabolism.[1] Uric acid is a potent antioxidant, and its non-enzymatic oxidation by reactive oxygen species (ROS) leads to the formation of allantoin.[1][2] This direct link makes allantoin a specific and reliable biomarker for oxidative stress.[2][3]

However, the accurate measurement of allantoin in biological fluids is challenging due to potential artifacts and the presence of interfering substances.[4] The use of isotopically labeled allantoin, such as ¹³C- or ¹⁵N-labeled variants, as an internal standard in isotope dilution mass spectrometry has become the gold standard for its quantification.[1][4] This method offers high sensitivity and specificity, overcoming issues of sample loss during preparation and matrix effects during analysis.[5][6]

Uric Acid to Allantoin Pathway

The following diagram illustrates the non-enzymatic conversion of uric acid to allantoin, driven by reactive oxygen species, a key indicator of oxidative stress.

Quantitative Data: Allantoin Levels in Biological Fluids

The concentration of allantoin in various biological fluids can provide a quantitative measure of systemic oxidative stress. The use of labeled allantoin in analytical methods has enabled the establishment of reference ranges in healthy individuals and the observation of deviations in various disease states.

| Biological Fluid | Condition | Allantoin Concentration (µM) | Sample Size (n) | Reference |

| Plasma | Healthy Controls | 2.0 (IQR: 1.4-3.6) | 35 | [4][5] |

| Plasma | Rheumatoid Arthritis | 3.7 (IQR: 3.0-5.6) | 43 | [4][5] |

| Synovial Fluid | Gout | 3.3 (IQR: 2.8-5.8) | 10 | [4][5] |

| Plasma | Healthy Chinese Subjects | 1.08 (± 0.86) | 200 | [3] |

| Plasma | Type 2 Diabetes (Chinese Subjects) | 8.82 (± 7.26) | 35 | [3] |

IQR: Interquartile Range. Data is presented as mean (± standard deviation) or median (interquartile range) as reported in the cited literature.

Experimental Protocols

The quantification of allantoin using an isotopically labeled internal standard is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from common methodologies.[1][4]

Protocol: Quantification of Allantoin in Human Plasma by HILIC-MS/MS

1. Materials and Reagents:

-

Allantoin standard

-

Isotopically labeled allantoin internal standard (e.g., [¹³C,¹⁵N₂]allantoin)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma samples

2. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the isotopically labeled allantoin internal standard solution (concentration to be optimized, typically in the range of the expected endogenous levels).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient from high organic to increasing aqueous mobile phase. (e.g., start at 95% A, hold for 1 min, ramp to 50% A over 5 min, then return to initial conditions and equilibrate).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Allantoin (unlabeled): Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion.

-

Labeled Allantoin (IS): Monitor the corresponding transition for the isotopically labeled internal standard.

-

-

Note: Specific mass transitions and collision energies must be optimized for the instrument in use.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the endogenous allantoin and the labeled internal standard MRM transitions.

-

Calculate the ratio of the peak area of the endogenous allantoin to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled allantoin standard spiked with the same amount of internal standard.

-

Determine the concentration of allantoin in the plasma samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

The diagram below outlines the major steps in the quantification of allantoin using the isotope dilution LC-MS/MS method.

Broader Applications of Labeled Allantoin

While the primary use of labeled allantoin is as an internal standard, its application as a metabolic tracer is an emerging area of interest, particularly in wound healing and plant biology.

Role in Wound Healing

Allantoin is known to possess properties that promote wound healing, including stimulating fibroblast proliferation and the synthesis of the extracellular matrix.[7][8] It also appears to modulate the inflammatory response.[7] Although studies using labeled allantoin to trace its specific metabolic fate during wound healing are not yet prevalent, this is a promising area for future research. Such studies could elucidate the precise mechanisms by which allantoin contributes to tissue repair.

Role in Plant Metabolism and Stress Response

In many plants, particularly legumes, allantoin and other ureides are crucial molecules for nitrogen storage and transport.[9] Allantoin is an intermediate in the purine catabolism pathway, which serves to recycle nitrogen from purine nucleotides.[9] Research using ¹³C and ¹⁵N labeled allantoin in soybeans has shown that the nitrogen atoms are incorporated into proteins, while the carbon backbone is metabolized differently, with some carbon atoms being released as CO₂.[10] This demonstrates the utility of labeled allantoin in tracing nitrogen assimilation pathways in plants. Furthermore, allantoin is implicated in the plant's response to abiotic stresses like drought and salinity, where it may act as a signaling molecule.[11]

Conclusion

Isotopically labeled allantoin is an indispensable tool for the precise and accurate quantification of oxidative stress in clinical and research settings. Its use as an internal standard in isotope dilution mass spectrometry has overcome significant analytical hurdles, allowing for reliable measurement in complex biological matrices. Beyond this core application, the use of labeled allantoin as a metabolic tracer is beginning to shed light on its roles in other biological processes, such as wound healing and nitrogen metabolism in plants. Future research employing labeled allantoin is poised to further unravel the complexities of these pathways, offering new opportunities in drug development and agricultural science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. scielo.br [scielo.br]

- 8. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15N and 13C NMR Determination of Allantoin Metabolism in Developing Soybean Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

Technical Guide: Storage and Handling of Allantoin-13C2,15N4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential technical information for the proper storage, handling, and utilization of Allantoin-13C2,15N4, an isotopically labeled compound crucial for a range of research applications, particularly in the study of oxidative stress and purine metabolism.

Physicochemical Properties and Specifications

This compound is a stable, isotopically labeled form of allantoin, a key metabolite in the purine degradation pathway. Its structure incorporates two Carbon-13 atoms and four Nitrogen-15 atoms, making it an ideal internal standard for mass spectrometry-based quantification of endogenous allantoin.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂¹³C₂H₆¹⁵N₄O₃ | |

| Molecular Weight | 164.07 g/mol | |

| Appearance | Colorless crystalline powder | |

| Melting Point | 224-235°C (with decomposition) | |

| Purity (HPLC) | >90% to >95% (lot specific) | |

| Storage Temperature | +4°C or Refrigerator (2-8°C) for long-term storage | |

| Shipping Temperature | Room Temperature |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| DMSO | Soluble |

Storage and Handling Protocols

Proper storage and handling are critical to maintain the integrity and stability of this compound.

Long-Term Storage

For long-term stability, this compound should be stored in a tightly sealed container at 2-8°C in a refrigerator. Some suppliers recommend storage at -20°C for prepared stock solutions, with a stability of up to one month, and at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

Handling Precautions

While this compound is considered relatively safe under normal laboratory conditions, standard safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and a lab coat when handling the compound.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust particles.

-

Contact: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

-

Ingestion: Do not ingest. If accidental ingestion occurs, seek immediate medical attention.

The workflow for handling and preparation of this compound for experimental use is outlined below.

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis of allantoin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of Internal Standard Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., high-purity water or methanol) to a final concentration of 1 mg/mL.

-

Working Solution: Prepare a working solution by diluting the stock solution with the appropriate mobile phase or reconstitution solvent to a concentration relevant to the expected levels of endogenous allantoin in the samples. The final concentration will depend on the sensitivity of the mass spectrometer and the sample dilution factor.

Sample Preparation from Plasma/Serum

The following is a general protocol for the extraction of allantoin from plasma or serum samples.

-

Thawing: Thaw frozen plasma or serum samples on ice.

-

Spiking: Add a precise volume of the this compound internal standard working solution to a known volume of the plasma/serum sample.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (typically 3-4 volumes of the sample volume).

-

Vortexing: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The specific parameters for LC-MS/MS analysis will need to be optimized for the instrument being used. However, a typical approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) for separation.

Table 3: Example LC-MS/MS Parameters for Allantoin Analysis

| Parameter | Example Value |

| LC Column | HILIC Column |

| Mobile Phase | Acetonitrile/Water with a modifier like formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |

| MS/MS Transitions | To be determined by direct infusion of allantoin and this compound standards |

Role in Biological Pathways

Allantoin is a key intermediate in the purine degradation pathway. In humans, uric acid is the final product of this pathway. However, in most other mammals, uric acid is further oxidized to allantoin by the enzyme uricase. The accumulation of allantoin in biological fluids is often used as a biomarker for oxidative stress, as uric acid can be non-enzymatically oxidized to allantoin by reactive oxygen species (ROS).

Recent research has also implicated allantoin in various signaling pathways. For instance, studies have shown that allantoin can modulate pathways involved in inflammation and oxidative stress response, such as the SIRT1/Nrf2 pathway.

Conclusion

This compound is a valuable tool for researchers in various fields. Its primary application as an internal standard allows for accurate and precise quantification of allantoin, a key biomarker of oxidative stress. Adherence to the storage, handling, and experimental guidelines outlined in this document will ensure the integrity of the compound and the reliability of the experimental results.

Safety and Application of Allantoin-13C2,15N4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and scientific applications of Allantoin-13C2,15N4, an isotopically labeled form of allantoin. While specific safety data for this compound is not extensively available, the safety profile of the parent compound, allantoin, is well-established and serves as a reliable surrogate for handling and safety procedures. Isotopic labeling with 13C and 15N is not expected to alter the chemical reactivity or toxicological properties of the molecule.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of allantoin, where two carbon atoms are replaced with Carbon-13 and four nitrogen atoms are replaced with Nitrogen-15. This labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies and a valuable tool for metabolic tracing experiments.

| Property | Value | References |

| CAS Number | 1219402-51-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C2(13C)2H6(15N)4O3 | [1][2][3][5][7][8] |

| Molecular Weight | 164.07 g/mol | [1][2][3][5][7][8] |

| Appearance | White to off-white solid; colorless crystalline powder | [9] |

| Melting Point | 224-226 °C (decomposes) | [9][10] |

| Solubility | Soluble in DMSO (slightly, heated), Methanol (very slightly). In water, solubility is 5.7 g/L at 25°C and 40 g/L at 75°C. | [9][11] |

| Storage | Store in a refrigerator. | [10] |

Safety and Hazard Information

Based on the safety data sheets of unlabeled allantoin, the compound is considered to have a low hazard profile. It is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Identification and Precautionary Statements:

While generally considered safe, some suppliers indicate that allantoin may be harmful if swallowed.[12]

-

Precautionary Statements:

Toxicological Data (for unlabeled Allantoin):

| Test | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | >5,000 mg/kg | Rat | [14] |

Handling and Personal Protection:

-

Engineering Controls: Use in a well-ventilated area.[15]

-

Eye/Face Protection: Wear safety glasses.[11]

-

Skin Protection: Wear protective gloves.[15]

-

Respiratory Protection: Not required under normal use. If dust is generated, a particulate respirator is recommended.[11][15]

Biological Role and Signaling Pathways

Allantoin is a purine metabolite that plays a significant role in various biological processes, most notably in wound healing and inflammation modulation. It is also recognized as a biomarker for oxidative stress.

Wound Healing Mechanism:

Allantoin promotes wound healing through several mechanisms: it stimulates fibroblast proliferation and extracellular matrix synthesis, and it modulates the inflammatory response.[4][14]

Caption: Allantoin's role in accelerating wound healing.

Anti-inflammatory Signaling:

Allantoin has been shown to exert anti-inflammatory effects by inhibiting the PLCγ/IP3R signaling pathway, which is involved in mast cell degranulation and pseudo-allergic reactions.[16][17]

Caption: Allantoin inhibits the PLCγ/IP3R pathway.

Modulation of PI3K/Akt and MAPK Pathways in Type 2 Diabetes:

Recent studies suggest that allantoin may alleviate symptoms of type 2 diabetes by activating the PI3K/Akt signaling pathway, which enhances glucose uptake, and inhibiting the TGF-β1/p38MAPK/Caspase-3 pathway, which is involved in apoptosis.[18]

Caption: Allantoin's dual role in metabolic pathways.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the accurate quantification of allantoin in biological matrices using mass spectrometry.

Experimental Workflow for Allantoin Quantification in Urine by UPLC-MS/MS:

This workflow outlines a typical procedure for using this compound as an internal standard.

Caption: Workflow for allantoin analysis using an internal standard.

Detailed Methodologies:

Quantification of Allantoin in Urine using UPLC-MS/MS

This method is adapted from established protocols for allantoin quantification.[11]

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples.

-

To 50 µL of urine, add 50 µL of a working solution of this compound (internal standard, e.g., at 2 µg/mL in mobile phase).

-

Dilute with 900 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

UPLC-MS/MS Conditions:

-

UPLC System: Waters Acquity UPLC or similar.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar allantoin molecule.[1][19]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: Approximately 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode.

-

MRM Transitions:

-

Allantoin: Specific precursor > product ion transitions.

-

This compound (IS): e.g., 161 > 118 (quantifier) and 161 > 61 (qualifier).[11]

-

-

-

Data Analysis:

-

Quantify allantoin concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

HPLC-UV Method for Allantoin Quantification

For laboratories without access to mass spectrometry, HPLC with UV detection is a viable alternative.

-

Sample Preparation:

-

Extract allantoin from the sample matrix (e.g., cosmetic cream) with a suitable solvent such as a methanol/water mixture.[9]

-

Centrifuge or filter the extract to remove particulates.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase or a specialized column like SHARC 1 (for hydrogen-bonding separation).[15][20]

-

Mobile Phase: For reversed-phase, a highly aqueous mobile phase like a phosphate buffer (pH 3.0) can be used. For HILIC, a mixture of acetonitrile and water is common.[1][15]

-

Flow Rate: 1.0 mL/min.[15]

-

Conclusion

This compound is a valuable tool for researchers in various fields, including drug development, clinical diagnostics, and cosmetic science. Its use as an internal standard enables highly accurate and precise quantification of allantoin, a key molecule in wound healing and a biomarker for oxidative stress. While it has a low hazard profile, standard laboratory safety precautions should always be observed. The signaling pathways and experimental protocols outlined in this guide provide a foundation for its effective application in research and development.

References

- 1. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. clearsynth.com [clearsynth.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. Stability assay of allantoin in lotions and creams by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Allantoin? [synapse.patsnap.com]

- 13. Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allantoin reduces glucotoxicity and lipotoxicity in a type 2 diabetes rat model by modulating the PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. HPLC Determination of Allantoin on SHARC 1 Column | SIELC Technologies [sielc.com]

Allantoin-13C2,15N4: A Technical Guide for Metabolomics Researchers

This guide provides an in-depth overview of Allantoin-13C2,15N4, a stable isotope-labeled internal standard crucial for accurate quantification in metabolomics studies. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the significance of allantoin as a biomarker, the principles of stable isotope dilution, detailed experimental protocols, and data interpretation.

Introduction to Allantoin and its Significance

Allantoin (C4H6N4O3) is a key metabolic intermediate in most living organisms, including animals, plants, and bacteria.[1] It is a product of purine metabolism, formed from the oxidation of uric acid.[1][2] In humans and higher apes, the enzyme for the conversion of uric acid to allantoin, urate oxidase, is absent.[1] Therefore, the presence of allantoin in human biological fluids is primarily the result of non-enzymatic oxidation of uric acid by reactive oxygen species (ROS).[1][3] This makes allantoin a significant biomarker for oxidative stress, which is implicated in a variety of chronic illnesses and aging.[1][3]

The use of a stable isotope-labeled version of allantoin, such as this compound, is essential for precise and accurate quantification in complex biological matrices. Stable isotope dilution mass spectrometry is the gold standard for quantitative metabolomics, as it corrects for sample loss during preparation and variations in instrument response.[4][5]

The Role of this compound in Metabolomics

Stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are non-radioactive isotopes that can be incorporated into molecules to be used as tracers or internal standards in metabolic studies.[6][7] this compound is chemically identical to endogenous allantoin but has a greater mass due to the presence of the heavy isotopes. This mass difference allows for its distinction from the endogenous analyte by a mass spectrometer.[5]

The primary applications of this compound in metabolomics include:

-

Accurate Quantification: By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled endogenous allantoin can be determined with high precision and accuracy.[8][9]

-

Metabolic Flux Analysis: While not a primary application for a stable internal standard, related isotopically labeled precursors can be used to trace the flow of atoms through the purine degradation pathway, providing insights into the dynamics of metabolic networks.[6][10]

-

Biomarker Validation: As a reliable internal standard, it aids in the validation of allantoin as a clinical biomarker for various pathologies associated with oxidative stress, such as rheumatoid arthritis and gout.[8]

Allantoin Metabolic Pathway

In most organisms, allantoin is an intermediate in the degradation of purines. The pathway begins with the deamination of purine nucleotides to xanthosine monophosphate, which is then converted to xanthine and subsequently to uric acid. Urate oxidase then catalyzes the oxidation of uric acid to 5-hydroxyisourate, which is unstable and spontaneously hydrolyzes to allantoin. In some organisms, allantoin is further metabolized to allantoic acid and then to urea and glyoxylate.[1][11]

In humans, the absence of urate oxidase means that uric acid is the final product of purine metabolism.[1] However, under conditions of oxidative stress, reactive oxygen species can non-enzymatically oxidize uric acid to allantoin.[3]

Figure 1: Non-enzymatic formation of Allantoin in humans.

Experimental Protocols

The accurate measurement of allantoin in biological samples using this compound as an internal standard typically involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

The goal of sample preparation is to extract allantoin from the biological matrix (e.g., plasma, urine, tissue) while removing interfering substances.[12][13]

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

-

Acetonitrile (ACN), pre-chilled to -20°C

-

Centrifuge capable of reaching >10,000 x g

-

Microcentrifuge tubes

Protocol for Plasma/Serum:

-

Thaw frozen plasma or serum samples on ice.[14]

-

In a microcentrifuge tube, add a known volume of the this compound internal standard solution.

-

Add 100 µL of the plasma or serum sample to the tube.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex thoroughly for 30 seconds.

-